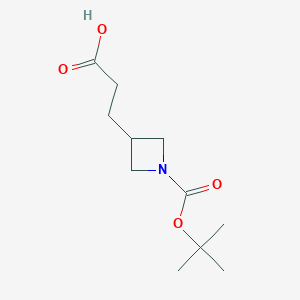

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Description

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYWARXNNONHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521114-14-6 | |

| Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Boc-Protected Azetidine Intermediates

The key intermediate for the target compound is often 1-tert-butoxycarbonyl-3-azetidinone or related Boc-protected azetidine derivatives. Two main approaches are reported:

Oxidation of Hydroxyazetidine Derivatives

The traditional method involves oxidation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester to 1-tert-butoxycarbonyl-3-azetidinone. This is achieved by treating the hydroxyazetidine with oxidizing agents such as DMSO and triethylamine in dichloromethane at room temperature for extended periods (~15 hours). However, this method suffers from low yields and impurity formation, and uses environmentally unfriendly solvents like dioxane and DMSO.Alkylation and Protection Strategy

An alternative route involves the alkylation of amines with halogenated precursors followed by Boc protection. For example, 1-benzyl-3,3-dimethoxy-azetidine is prepared by reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF at elevated temperatures (50–100 °C) for 6–12 hours. Subsequent Boc protection with di-tert-butyl dicarbonate in methylene chloride with triethylamine at 10–40 °C yields 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with high yield (~91%).

| Step | Reactants/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Alkylation | 1,3-dichloro-2,2-dimethylpropane + benzylamine, DMF, 50–100 °C, 6–12 h | 1-benzyl-3,3-dimethoxy-azetidine | 58% | Potassium iodide and sodium carbonate used as additives |

| Boc Protection | 3,3-dimethoxy-azetidine + di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C, 3–4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91% | Stirring and aqueous workup involved |

Conversion to 1-tert-Butoxycarbonyl-3-azetidinone

The 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine intermediate is then hydrolyzed under acidic conditions to yield the 1-tert-butoxycarbonyl-3-azetidinone:

- Reaction with 10% aqueous citric acid in ethyl acetate at 20–40 °C for 3–4 hours

- Neutralization with saturated sodium bicarbonate to pH 7–8

- Crystallization from hexane at 5–10 °C to isolate the product with an 85.4% yield

This step is crucial for obtaining the azetidinone core with Boc protection intact.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety at the 3-position of the azetidine ring is introduced typically via nucleophilic substitution or alkylation reactions involving haloalkanoate esters:

Nucleophilic Substitution with Ethyl 2-Bromopropanoate

The reaction of tert-butyl N-(azetidin-3-yl)carbamate with ethyl 2-bromopropanoate in the presence of triethylamine in dichloromethane at room temperature for 13 hours yields ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate with a moderate yield of 44%. This ester can subsequently be hydrolyzed to the free acid.Reductive Amination and Mitsunobu Reaction Approaches

Alternative approaches involve reductive amination of Boc-protected amino aldehydes with amino acid esters or Mitsunobu reactions using N-Boc-β-amino alcohols and protected amino acid esters, leading to N-(ω-aminoalkylene)amino acid derivatives. These methods provide stereochemical control and good yields but are more complex and less commonly applied specifically for this compound.

Representative Reaction Scheme Summary

Analytical and Spectroscopic Characterization

The intermediates and final compounds are characterized by:

- NMR Spectroscopy (1H, 13C, 15N) : Chemical shifts confirm Boc protection, azetidine ring protons, and carboxylate groups. For instance, Boc methyl protons appear as singlets around δ 1.4 ppm, and ester or acid carbonyl carbons show characteristic signals near 170–175 ppm.

- IR Spectroscopy : Carbonyl stretches for ester (around 1728 cm⁻¹) and Boc groups (around 1680 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures.

- Crystallization and Purification : Cooling and crystallization from hexane or other solvents are used to purify the azetidinone intermediate.

Summary of Preparation Challenges and Considerations

- The oxidation method for converting hydroxyazetidine to azetidinone can generate impurities and has moderate yields.

- The use of environmentally unfriendly solvents like dioxane and DMSO is a drawback in some traditional methods.

- Alkylation with haloalkanoate esters provides a direct route to the propanoic acid side chain but may have moderate yields and require careful control to avoid dialkylation.

- Reductive amination and Mitsunobu reactions offer stereoselectivity but are more complex and less direct.

- Overall yields vary significantly depending on the route and conditions, with Boc protection and hydrolysis steps generally achieving high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of resultant molecules.

Case Study: PROTAC Development

In recent studies, the compound has been employed as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which is a promising strategy for treating diseases such as cancer . The incorporation of the tert-butoxycarbonyl group provides stability and enhances the interaction with target proteins.

Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various heterocycles and complex organic molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating diverse chemical libraries for drug discovery.

Chemical Conjugates

Due to its functional groups, this compound can be conjugated with other active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability. This characteristic is particularly beneficial in developing formulations for poorly soluble drugs.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for synthesizing bioactive compounds |

| PROTAC Development | Acts as a rigid linker for targeted protein degradation |

| Synthesis of Bioactive Molecules | Intermediate for creating diverse chemical libraries |

| Chemical Conjugates | Enhances solubility and bioavailability of APIs |

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the azetidine ring to participate in various chemical reactions without undergoing unwanted side reactions. This property makes it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

- N-Boc-3-azetidinepropanoic acid

- 3-Azetidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]

- 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

Uniqueness

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its combination of the azetidine ring and the Boc-protected propanoic acid moiety. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid, with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol, is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug development and biochemical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity during synthetic processes. The synthesis typically involves the protection of azetidine with di-tert-butyl dicarbonate followed by the introduction of a propanoic acid moiety. This method is essential for producing high-purity compounds suitable for biological applications .

Targeting Proteins : this compound is primarily utilized as a rigid linker in the development of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules designed to induce targeted degradation of specific proteins via the ubiquitin-proteasome system. The compound's structure allows it to effectively mediate interactions between E3 ligases and target proteins, facilitating their ubiquitination and subsequent degradation.

Biochemical Pathways : As part of PROTACs, this compound contributes to significant biochemical pathways involved in cellular regulation, including apoptosis and cell cycle control. Its role in these pathways underscores its potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated protein levels .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable activity as an enzyme inhibitor. It has been shown to interact with various proteases and peptidases, influencing their activity through reversible binding mechanisms. This interaction is critical for developing biochemical probes that can selectively inhibit specific enzymes involved in disease processes .

Case Studies

- Cancer Research : In a study focusing on cancer cell lines, the incorporation of this compound into PROTACs led to enhanced degradation of oncogenic proteins, resulting in reduced cell viability. This highlights its potential as a therapeutic agent in oncology .

- Biochemical Probes : Another case study illustrated its use in synthesizing selective inhibitors for enzymes implicated in metabolic disorders. The compound's ability to form stable complexes with target enzymes was pivotal in designing effective inhibitors .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the overall structure of the PROTACs it is part of. Factors such as solubility, stability, and metabolic pathways are critical for determining its efficacy in vivo. Preliminary data suggest favorable absorption characteristics when formulated correctly .

Applications

The versatility of this compound extends across various fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and metabolic disorders.

- Biochemistry : Its role as a building block for complex organic molecules makes it valuable in research focused on enzyme interactions and metabolic pathways.

- Industrial Use : The compound is also utilized in producing specialty chemicals, demonstrating its broad applicability beyond academic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.